molecular formula C21H20ClFN2O2S B11283861 2-(3-((2-chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone

2-(3-((2-chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone

Cat. No.: B11283861
M. Wt: 418.9 g/mol
InChI Key: WQKYGCUFBAIRJE-UHFFFAOYSA-N
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Description

2-(3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is a complex organic compound that features an indole core, a morpholine ring, and a chlorofluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Chlorofluorophenyl Group: This step involves the reaction of the indole derivative with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Morpholine Ring: The final step involves the reaction of the intermediate with morpholine under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or bromo derivatives.

Scientific Research Applications

2-(3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The indole core is known to bind to various biological targets, while the morpholine ring can enhance the compound’s solubility and bioavailability. The chlorofluorophenyl group can contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE: Lacks the fluorine atom, which may affect its biological activity.

    2-(3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE: Lacks the chlorine atom, which may influence its stability and reactivity.

Uniqueness

The presence of both chlorine and fluorine atoms in the chlorofluorophenyl group makes 2-(3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE unique, potentially enhancing its biological activity and stability compared to similar compounds.

Properties

Molecular Formula

C21H20ClFN2O2S

Molecular Weight

418.9 g/mol

IUPAC Name

2-[3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indol-1-yl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C21H20ClFN2O2S/c22-17-5-3-6-18(23)16(17)14-28-20-12-25(19-7-2-1-4-15(19)20)13-21(26)24-8-10-27-11-9-24/h1-7,12H,8-11,13-14H2

InChI Key

WQKYGCUFBAIRJE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)SCC4=C(C=CC=C4Cl)F

Origin of Product

United States

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